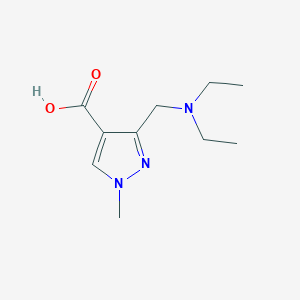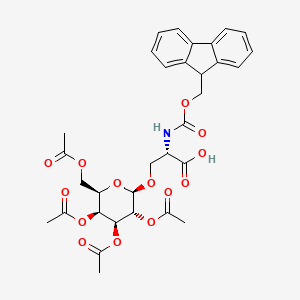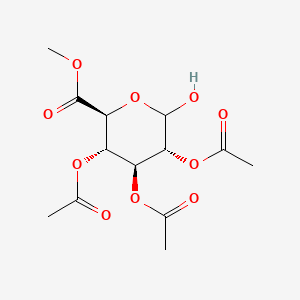![molecular formula C25H21ClN2O6 B2495684 methyl 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 758703-61-6](/img/structure/B2495684.png)
methyl 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to the 2H-pyrano[3,2-c]pyridine system has been explored through various methodologies. For instance, 5,6-disubstituted 3-benzoylamino-2H-pyran-2-ones have been prepared from corresponding 1,3-dicarbonyl compounds and methyl (Z)-2-benzoylamino-3-dimethylaminopropenoate, which were converted into 2H-pyrano[3,2-c]pyridine derivatives through cyclization in basic media (Strah, Svete, & Stanovnik, 1996).
Molecular Structure Analysis
The molecular structure and crystallography of similar compounds have been analyzed, revealing intricate details about their formation and interactions. For example, compounds like methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate exhibit supramolecular aggregation controlled by a combination of π–π interactions and weak hydrogen bonding, showcasing the complexity of their structural arrangement (Kranjc et al., 2012).
Chemical Reactions and Properties
The reactions of similar pyranone and pyridine derivatives with various reagents lead to the formation of a range of products, demonstrating the chemical versatility of these compounds. The transformation of 2-methyl-4-oxo-4H-1-benzopyrans under different conditions highlights the reactive nature and potential for generating diverse chemical structures (Ibrahim, El-Shaaer, & Hassan, 2002).
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of related compounds often involves multistep chemical reactions, highlighting the complex nature of constructing such molecules. For instance, one study focused on the synthesis and reactions of 2-methyl-4-oxo-4H-1-benzopyrans, revealing insights into the chemical behavior and potential for creating a variety of derivatives through reactions with different nucleophiles (Ibrahim, El-Shaaer, & Hassan, 2002). This process involves the manipulation of the active methyl group, leading to the formation of different derivatives, showcasing the versatility of the pyran-based compounds in synthesis.
Potential Antimicrobial and Anticancer Applications
Research into novel pyrazole derivatives, including those with chlorophenyl and pyrazolyl moieties, has indicated potential antimicrobial and anticancer properties. One study synthesized compounds starting from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate and evaluated their in vitro activities, finding that some synthesized compounds exhibited higher anticancer activity than the reference drug doxorubicin, in addition to good antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016). This suggests that derivatives of the compound could potentially be developed into therapeutic agents.
Molecular and Crystal Structure Studies
The molecular and crystal structure of closely related compounds has been explored to understand their conformation and potential interactions. For example, the synthesis and crystal structure analysis of methyl (7,7-dimethyl-2-amino-4-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-benzo-[b]-pyran-3-yl) carboxylate provided detailed insights into its crystal conformation, highlighting the presence of C=C double bonds and the boat conformation of its six-membered ring, which could influence its reactivity and potential biological activity (Xiang, 2002).
properties
IUPAC Name |
methyl 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O6/c1-13-9-19-21(24(29)28(13)11-14-3-8-17-18(10-14)33-12-32-17)20(15-4-6-16(26)7-5-15)22(23(27)34-19)25(30)31-2/h3-10,20H,11-12,27H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKKZHOLKQHUBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=C(C=C3)Cl)C(=O)N1CC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2495602.png)
![2-cyano-3-(furan-2-yl)-N-[3-(N-methylacetamido)phenyl]prop-2-enamide](/img/structure/B2495605.png)

![N-[Cyano-(2,3-dichlorophenyl)methyl]-2-[3-(methanesulfonamido)phenyl]acetamide](/img/structure/B2495610.png)



![5-Bromo-2-[(piperidin-3-yl)methoxy]pyrimidine hydrochloride](/img/structure/B2495615.png)

![(2E)-3-[2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid](/img/no-structure.png)

![ethyl 4-({[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2495619.png)
